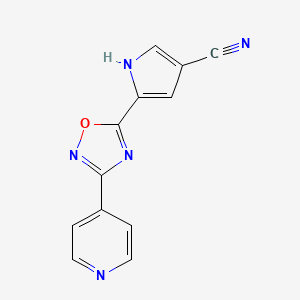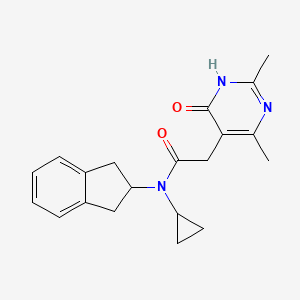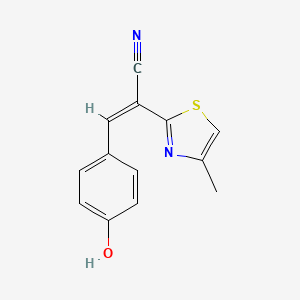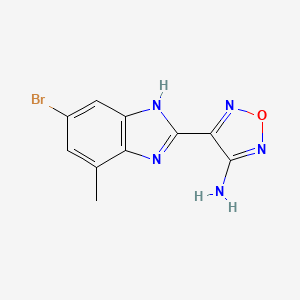
2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of certain enzymes and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one involves inhibition of DHODH and JAK. By inhibiting these enzymes, the compound prevents the synthesis of pyrimidine nucleotides and modulates immune responses, respectively. This makes it a potential candidate for the treatment of various diseases, including cancer and autoimmune disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied. Inhibition of DHODH leads to a decrease in pyrimidine nucleotide synthesis, which can result in decreased cell proliferation and DNA and RNA synthesis. Inhibition of JAK can modulate immune responses, leading to potential therapeutic applications in autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one is its potent inhibition of DHODH and JAK. This makes it a potential candidate for the treatment of various diseases. However, one of the limitations is its synthetic nature, which can make it difficult to obtain in large quantities for lab experiments.
Orientations Futures
There are several future directions for research related to 2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one. One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Additionally, further studies are needed to understand the mechanism of action and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of 2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one involves a multi-step process. The starting material is 2,2-dimethylcyclopropanecarboxylic acid, which is converted to the corresponding acid chloride. This is then reacted with 1-methyl-4-hydrazinylpyrazole to form the hydrazone intermediate. The final step involves cyclization of the hydrazone intermediate to form the desired compound.
Applications De Recherche Scientifique
2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of certain enzymes, including dihydroorotate dehydrogenase (DHODH) and Janus kinase (JAK). DHODH is an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. JAK is a family of enzymes that play a key role in the regulation of immune responses.
Propriétés
IUPAC Name |
2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-13(2)5-9(13)12-15-10(4-11(18)16-12)8-6-14-17(3)7-8/h4,6-7,9H,5H2,1-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYZZIQHMLMVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C2=NC(=CC(=O)N2)C3=CN(N=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one](/img/structure/B7356451.png)
![2-[[3-imidazol-1-ylpropyl(methyl)amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356455.png)
![2-[[(2-methoxypyridin-3-yl)methyl-propan-2-ylamino]methyl]-3H-quinazolin-4-one](/img/structure/B7356469.png)
![7-(1-Benzyl-5-oxopyrrolidine-3-carbonyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7356472.png)


![2-[2-phenyl-5-[(Z)-2-phenylethenyl]-1,2,4-triazol-3-yl]phenol](/img/structure/B7356483.png)



![(E)-4-chloro-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxy-4-phenylbut-2-enenitrile](/img/structure/B7356508.png)

![(E)-4-chloro-3-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enenitrile](/img/structure/B7356517.png)
